molecular formula C5H10O3 B1599540 Methyl isopropyl carbonate CAS No. 51729-83-0

Methyl isopropyl carbonate

Cat. No.: B1599540
CAS No.: 51729-83-0
M. Wt: 118.13 g/mol
InChI Key: RCIJMMSZBQEWKW-UHFFFAOYSA-N
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Description

Methyl isopropyl carbonate is an organic chemical compound with the molecular formula C5H10O3 . It has a molecular weight of 118.13 . It is also known by its IUPAC name, isopropyl methyl carbonate . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 .

Scientific Research Applications

1. Polymer Synthesis

Methyl isopropyl carbonate (MiPC) has been explored in polymer synthesis. In a study, MiPC was used as a component of liquid electrolyte systems designed for Li-ion cells. The research highlighted MiPC's role in achieving high-molecular-weight polyethers in polycondensation reactions with bisphenols, demonstrating its effectiveness in polymer chemistry (Geoffroy et al., 2002).

2. Transesterification Reactions

This compound is involved in transesterification reactions. In a study focused on isosorbide bis(methyl carbonate) synthesis from isosorbide and dimethyl carbonate, the role of methyl carbonates in manufacturing non-isocyanate polyurethanes and bisphenol A-free polycarbonates was explored. This highlights the potential of MiPC in green chemistry applications (Ochoa-Gómez et al., 2020).

3. Lithium Battery Research

MiPC's role in lithium battery research is significant. A study investigated the electrolytic characteristics of asymmetric alkyl carbonate solvents, including MiPC, for lithium batteries. This research emphasized the importance of MiPC in enhancing electrolytes conductivity, particularly at low temperatures, and its potential in improving the performance and longevity of lithium batteries (Geoffroy et al., 2002).

4. Thermal Degradation Studies

In thermal degradation studies of materials like bisphenol A polycarbonate, MiPC has been used to understand the degradation pathways. The research provided insights into the mechanisms of chain scission and hydrolysis/alcoholysis of carbonate linkages, contributing to the knowledge of polymer stability and decomposition (Jang & Wilkie, 2004).

Safety and Hazards

Methyl isopropyl carbonate is classified as a flammable liquid and vapor . Containers of this compound may explode when heated, and its vapors may form explosive mixtures with air . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this compound .

Mechanism of Action

Pharmacokinetics

Its bioavailability would depend on the route of administration and the physicochemical properties of the compound .

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals might influence the action, efficacy, and stability of MIC. For instance, high temperatures might increase the rate of chemical reactions involving MIC, potentially enhancing its biological effects .

Biochemical Analysis

Biochemical Properties

Methyl isopropyl carbonate plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic compounds. This interaction is crucial for the proper functioning of enzymatic reactions and protein folding processes. This compound can also act as a reactant in certain esterification reactions, where it interacts with enzymes such as esterases and lipases to form esters .

Cellular Effects

This compound influences cellular processes by affecting cell membrane integrity and permeability. It can disrupt lipid bilayers, leading to changes in cell signaling pathways and gene expression. This compound has been shown to cause alterations in cellular metabolism, including changes in the activity of metabolic enzymes and the production of reactive oxygen species . These effects can vary depending on the concentration and exposure time of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing the solubility and bioavailability of hydrophobic drugs. At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the immune system . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its breakdown and utilization. It is metabolized by enzymes such as esterases and oxidases, which convert it into smaller, more water-soluble compounds that can be excreted from the body . This compound can also affect metabolic flux by altering the levels of key metabolites and cofactors involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and toxicity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization can affect its activity and function, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes .

Properties

IUPAC Name

methyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIJMMSZBQEWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427384
Record name METHYL ISOPROPYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51729-83-0
Record name METHYL ISOPROPYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ISOPROPYL CARBONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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